Hydrogen-Bond Donor Count Advantage: 5-Ethyl vs. N-Ethyl Pyrrolidin-3-ol
The (3R,5S)-5-ethylpyrrolidin-3-ol hydrochloride retains two hydrogen-bond donor groups (the protonated secondary amine NH₂⁺ and the C3 hydroxyl), whereas the N-ethyl analog (1-ethylpyrrolidin-3-ol) consumed the nitrogen lone pair in an N–C bond, reducing its HBD count even after protonation [1]. This difference directly impacts the compound's capacity to engage biological targets through directional hydrogen bonds, a critical parameter in fragment-based drug design where HBD count correlates with ligand efficiency metrics.
| Evidence Dimension | Hydrogen-bond donor count (computed from structure) |
|---|---|
| Target Compound Data | 2 HBD (free base has 1 HBD from OH + 1 from NH; HCl salt form adds second donor from protonated nitrogen per Chem-Space data [1]) |
| Comparator Or Baseline | 1-Ethylpyrrolidin-3-ol (N-ethyl): 1 HBD (only the C3 hydroxyl; nitrogen is N-substituted and cannot donate) |
| Quantified Difference | Δ = +1 HBD for 5-ethyl isomer |
| Conditions | Structural analysis; computed properties from Chem-Space and ChemicalBook entries |
Why This Matters
An additional hydrogen-bond donor expands the accessible chemical space for target engagement and alters the compound's Rule-of-Five compliance profile, making it a distinct choice for fragment-library construction.
- [1] Chem-Space. (3R,5S)-5-Ethylpyrrolidin-3-ol hydrochloride. CAS 2089246-24-0. Properties: LogP 0, PSA 32 Ų, HBA 2, HBD 2. View Source
